N6-(1-Oxooctyl)-L-lysine
Description
Contextualization of Lysine (B10760008) Post-Translational Modifications (PTMs) in Cellular Regulation
Lysine, an essential amino acid, possesses a primary amino group at the epsilon (ε) position of its side chain. wikipedia.org This ε-amino group is a frequent target for a wide array of reversible PTMs. researchgate.net These modifications are critical regulators of numerous cellular processes, including gene expression, protein-protein interactions, signal transduction, and protein stability. nih.govnih.govoup.com
Key lysine PTMs include:
Acetylation: The addition of an acetyl group, which neutralizes the positive charge of the lysine side chain. ebi.ac.uk This is famously involved in regulating chromatin structure and gene transcription through histone modification. abcam.comhmdb.ca
Methylation: The addition of one or more methyl groups, which does not alter the charge but increases the side chain's bulk, influencing protein-protein interactions. abcam.com
Ubiquitination: The attachment of the small protein ubiquitin, which primarily signals for protein degradation by the proteasome but also plays roles in DNA repair and cell cycle control. abcam.com
SUMOylation: The covalent attachment of the Small Ubiquitin-like Modifier (SUMO) protein, which is involved in processes like transcriptional regulation and maintaining chromatin integrity. nih.gov
These modifications are dynamically added and removed by specific enzymes, often referred to as "writers" (e.g., acetyltransferases) and "erasers" (e.g., deacetylases), allowing for rapid cellular responses to various stimuli. researchgate.net The dysregulation of these pathways is implicated in numerous diseases, highlighting their importance in cellular homeostasis. oup.com
Overview of N6-Acyl-L-lysine as a Distinct Class of Amino Acid Modification
N6-acyl-L-lysine refers to any L-lysine residue where the N6 (or Nε) amino group has been acylated. zfin.org This process involves the covalent attachment of an acyl group, derived from a carboxylic acid, to the lysine side chain. Protein lysine acylation is a significant type of PTM where various acyl groups bind to lysine residues. oup.com While acetylation is the most studied form of acylation (involving a two-carbon acetyl group), a diverse range of other acylations exist, utilizing acyl groups of varying carbon chain lengths. oup.comhmdb.ca
N6-(1-Oxooctyl)-L-lysine, also known as N6-Capryloyl lysine, is a specific derivative where an octanoyl group (an eight-carbon acyl chain) is attached to the N6 position of L-lysine. ontosight.ainih.gov This synthetic compound serves as a model for understanding the impact of medium-chain fatty acylation on the properties and functions of lysine. ontosight.ai The attachment of the octanoyl moiety alters the physicochemical properties of the lysine side chain, making the molecule amphipathic—possessing both hydrophilic (the lysine backbone) and hydrophobic (the octyl chain) characteristics. ontosight.ai
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C14H28N2O3 |
| Molar Mass | 272.38 g/mol |
| CAS Number | 23735-96-8 |
| Synonyms | N6-Capryloyl lysine, n6-octanoyl-l-lysine |
Data sourced from multiple references. nih.govchembk.comchemsrc.com
This modification is not just a synthetic curiosity; the attachment of fatty acyl chains to lysine residues occurs in nature and is a key mechanism for modulating protein function, localization, and interaction with cellular membranes.
Significance of Acyl Chain Length and Specificity in N6-Acylation Events
The length and structure of the acyl chain attached to a lysine residue are not arbitrary; they are critical determinants of the modification's functional outcome. The enzymes responsible for these modifications, acyltransferases, often exhibit remarkable specificity for the length of the acyl chain they transfer from a donor molecule (like acyl-CoA) to the protein substrate. nih.gov
Research has shown that this specificity is crucial in various biological contexts:
Enzyme Activity: The length of the acyl chain can directly influence the activity of the modified protein. In bacterial RTX toxins, for example, the biological activity is strictly dependent on the length of the fatty acyl chain attached to specific lysine residues. One toxin may be active when modified with a 14-carbon chain, while another requires a 16-carbon chain for activation. nih.gov
Protein-Protein and Protein-Lipid Interactions: The hydrophobic acyl chain can serve as a lipid anchor, mediating the association of a protein with cellular membranes or other hydrophobic molecules. The length of this chain influences the stability and nature of this interaction.
Substrate Recognition: The specificity of acyl-ACP thioesterases, enzymes that cleave the acyl chain from its carrier protein, is a key factor in determining the chain length of fatty acids produced by a cell. mdpi.com Similarly, the acyl-binding pocket within an acyltransferase can act as a "hydrocarbon ruler," preferentially selecting acyl chains of a particular length for transfer. embopress.org
Studies on acyltransferases like LpxA and LpxD have demonstrated that while they have a preference for certain chain lengths, they can sometimes incorporate shorter or longer chains if those substrates are available, indicating a "relaxed" specificity that can contribute to heterogeneity in modifications. nih.gov This interplay between enzyme specificity and substrate availability governs the landscape of protein acylation within the cell, with the length of the acyl chain being a key variable that fine-tunes the function of the modified protein. nih.govmdpi.com
Properties
CAS No. |
23735-96-8 |
|---|---|
Molecular Formula |
C14H28N2O3 |
Molecular Weight |
272.38 g/mol |
IUPAC Name |
(2S)-2-amino-6-(octanoylamino)hexanoic acid |
InChI |
InChI=1S/C14H28N2O3/c1-2-3-4-5-6-10-13(17)16-11-8-7-9-12(15)14(18)19/h12H,2-11,15H2,1H3,(H,16,17)(H,18,19)/t12-/m0/s1 |
InChI Key |
DUZODDYGMSCYMJ-LBPRGKRZSA-N |
Isomeric SMILES |
CCCCCCCC(=O)NCCCC[C@@H](C(=O)O)N |
Canonical SMILES |
CCCCCCCC(=O)NCCCCC(C(=O)O)N |
Origin of Product |
United States |
Biological Occurrence and Distribution of N6 1 Oxooctyl L Lysine
Identification of N6-(1-Oxooctyl)-L-lysine in Prokaryotic Organisms
The presence of this compound is well-documented in a variety of prokaryotic organisms where it serves as a precursor in the lipoic acid synthesis pathway. In the well-studied bacterium Escherichia coli, the enzyme lipoyl(octanoyl)transferase (LipB) is responsible for transferring an octanoyl moiety from octanoyl-acyl carrier protein (ACP) to the lipoyl domains of target proteins, forming this compound. pathbank.orgebi.ac.uknih.govnih.gov Subsequently, lipoyl synthase (LipA) inserts two sulfur atoms into the octanoyl chain to form the mature lipoyl group. nih.gov
Interestingly, the bacterium Bacillus subtilis employs a different enzyme, LipM, which shares sequence similarity with E. coli's lipoate protein ligase (LplA) but functions as an octanoyltransferase, to catalyze the formation of this compound. nih.gov This indicates an instance of convergent evolution for this critical biosynthetic step. The presence of genes homologous to lipB in other bacteria, such as Cedecea davisae, suggests that this pathway is widespread among prokaryotes. string-db.org
Table 1: Identification of this compound in Prokaryotic Organisms
| Organism | Key Enzyme(s) | Pathway | Reference(s) |
|---|---|---|---|
| Escherichia coli | Lipoyl(octanoyl)transferase (LipB) | Lipoic acid biosynthesis | pathbank.orgebi.ac.uknih.govnih.gov |
| Bacillus subtilis | Octanoyltransferase (LipM) | Lipoic acid biosynthesis | nih.gov |
| Cedecea davisae | Putative lipoate-protein ligase B (lipB) | Lipoic acid metabolism | string-db.org |
Detection of this compound in Eukaryotic Cellular Contexts
The lipoic acid biosynthetic pathway, and by extension the intermediate this compound, is also conserved in eukaryotic organisms, from single-celled parasites to plants and mammals. In the plant Arabidopsis thaliana, an enzyme homologous to the bacterial LipB, octanoyltransferase LIP2, is located in the mitochondria and is essential for lipoylation. ebi.ac.ukuniprot.org This enzyme facilitates the transfer of an octanoyl group to form this compound on target proteins. uniprot.org
In the malaria parasite Plasmodium falciparum, the synthesis of lipoic acid is crucial for survival, and the pathway involving this compound is a key metabolic process. nih.govgenome.jp Research has shown that this parasite possesses distinct, organelle-specific lipoylation pathways. genome.jp
In humans, the de novo lipoylation pathway also involves the formation of this compound. The enzyme LIPT2 transfers the octanoyl group from octanoyl-ACP to the H protein of the glycine (B1666218) cleavage system. biorxiv.org Subsequently, lipoyl synthase (LIAS) inserts the sulfur atoms, and LIPT1 transfers the newly formed lipoyl group to other mitochondrial enzyme complexes. biorxiv.org Mutations in the genes encoding these enzymes can lead to severe metabolic disorders.
Table 2: Detection of this compound in Eukaryotic Cellular Contexts
| Organism/Cell Type | Key Enzyme(s) | Context | Reference(s) |
|---|---|---|---|
| Arabidopsis thaliana (Mouse-ear cress) | Octanoyltransferase LIP2, mitochondrial | Lipoic acid biosynthesis | ebi.ac.ukuniprot.org |
| Plasmodium falciparum (Malaria parasite) | Organelle-specific lipoylation enzymes | Lipoic acid metabolism | nih.govgenome.jp |
| Human | Octanoyltransferase (LIPT2), Lipoyl synthase (LIAS) | de novo lipoylation pathway | biorxiv.org |
| Saccharomyces cerevisiae (Yeast) | Lipoyl synthase (LIP5) | Lipoic acid metabolism | researchgate.net |
Subcellular Localization of this compound and its Conjugates
The biosynthesis of lipoic acid and the subsequent lipoylation of proteins are primarily localized within the mitochondria in eukaryotic cells. This is consistent with the central role of lipoic acid-dependent enzymes in mitochondrial energy metabolism, such as the pyruvate (B1213749) dehydrogenase (PDH) and α-ketoglutarate dehydrogenase (KGDH) complexes. nih.govbiorxiv.orgoup.com
In Arabidopsis thaliana, the octanoyltransferase LIP2, which synthesizes this compound, is found in the mitochondrial compartment. ebi.ac.uk Similarly, in humans, the entire de novo lipoylation pathway, starting with the formation of this compound by LIPT2, occurs within the mitochondria. biorxiv.orgsmpdb.ca The lipoylated proteins themselves, including the E2 subunits of the 2-oxoacid dehydrogenases and the H-protein of the glycine cleavage system, are all mitochondrial proteins. nih.govbiorxiv.org
An interesting exception is found in the parasite Plasmodium falciparum, which possesses two distinct locations for lipoylation: the mitochondrion and the apicoplast, a non-photosynthetic plastid. asm.org While mitochondrial proteins are lipoylated using exogenous lipoate, the apicoplast has its own biosynthetic pathway, implying the presence of this compound and its related enzymes within this organelle as well. asm.org
Table 3: Subcellular Localization of this compound and its Conjugates
| Organism | Subcellular Localization | Associated Proteins/Pathways | Reference(s) |
|---|---|---|---|
| Human | Mitochondria | LIPT1, LIPT2, LIAS, PDH, KGDH | biorxiv.orgsmpdb.ca |
| Arabidopsis thaliana | Mitochondria | Octanoyltransferase LIP2, PDH, KGDH | ebi.ac.ukuniprot.orgoup.com |
| Plasmodium falciparum | Mitochondria, Apicoplast | LipL1, LipL2, BCDH, KDH, H-protein | nih.govasm.org |
| Saccharomyces cerevisiae | Mitochondria | Lipoic acid synthesis pathway | researchgate.net |
Biosynthesis and Enzymatic Acylation of N6 1 Oxooctyl L Lysine
Enzymatic Pathways Leading to N6-(1-Oxooctyl)-L-lysine Formation
The primary and most well-characterized pathway for the formation of this compound is the initial step in the endogenous biosynthesis of lipoic acid. In this pathway, the octanoyl moiety is transferred from its carrier molecule to a specific lysine (B10760008) residue on an acceptor protein, such as the lipoyl domains of 2-oxo acid dehydrogenases or the H-protein of the glycine (B1666218) cleavage system. nih.govnih.govebi.ac.uk This reaction creates the fundamental amide linkage that defines the N6-acylated lysine derivative.
This transfer is not a simple one-step process but proceeds through a covalent enzyme intermediate, ensuring the efficient and specific delivery of the octanoyl group. nih.gov
The formation of the amide bond between the octanoyl group and the lysine side chain is catalyzed by a specific class of enzymes known as acyltransferases. The key enzyme in this pathway is the lipoyl(octanoyl) transferase , systematically named octanoyl-[acyl-carrier-protein]:protein N-octanoyltransferase, and commonly referred to as LipB . nih.govwikipedia.orguniprot.org
LipB's function is to recognize both the octanoyl-loaded acyl carrier protein (ACP) and the target protein domain. The reaction mechanism involves two main stages:
Formation of an Acyl-Enzyme Intermediate: The octanoyl moiety is first transferred from octanoyl-ACP to a nucleophilic residue in the active site of LipB. In Escherichia coli LipB, this has been identified as a cysteine residue (C169), which forms a transient thioester bond with the octanoyl group. nih.govnih.gov
Transfer to Lysine: The ε-amino group of the specific lysine residue on the acceptor protein then attacks this acyl-enzyme intermediate, resulting in the formation of a stable N6-(octanoyl)-L-lysine amide bond and the regeneration of the free enzyme. nih.gov
This two-step mechanism is a common strategy among transferase enzymes to facilitate the transfer of functional groups between different substrates.
A critical aspect of this biosynthetic pathway is its high substrate specificity. The enzyme LipB demonstrates a clear preference for the octanoyl group donor and the acceptor protein.
Acyl Group Donor: The physiological donor of the octanoyl group is octanoyl-[acyl-carrier-protein] (octanoyl-ACP) , an intermediate directly from the Type II fatty acid synthesis (FAB) pathway. ebi.ac.ukescholarship.org The enzyme does not efficiently use octanoyl-CoA as a substrate, highlighting the importance of the ACP protein component for proper recognition and binding.
Acyl Chain Length: LipB exhibits selectivity for the eight-carbon (C8) acyl chain. This fidelity is crucial as the subsequent enzymatic step, sulfur insertion by lipoyl synthase, is dependent on the correct chain length to produce functional lipoic acid. escholarship.org This selectivity is thought to be governed by precise protein-protein interactions at the LipB-ACP interface, where the enzyme can effectively "measure" the acyl chain length presented by the ACP. escholarship.orgescholarship.org
Acceptor Substrate: The enzyme specifically recognizes conserved structural domains on the target proteins, known as lipoyl domains. nih.gov
Kinetic studies on E. coli LipB have quantified its affinity for its substrates.
| Substrate | Apparent Km (μM) | Enzyme Source |
| Octanoyl-ACP | 10.2 ± 4.4 | E. coli LipB |
| Apo-H Protein | 13.2 ± 2.9 | E. coli LipB |
Table 1: Apparent Michaelis constants (Km) for E. coli lipoyl(octanoyl) transferase (LipB). Data sourced from Nesbitt et al. (2005). ebi.ac.uk
The biosynthesis of this compound is tightly regulated, primarily through the control of substrate availability and enzyme selectivity.
Substrate-Level Selectivity: As discussed, the high specificity of LipB for octanoyl-ACP over other acyl-ACP intermediates (e.g., C6 or C10 chains) is a key regulatory point. escholarship.org This ensures that only the correct precursor is shunted from general fatty acid synthesis into the specialized lipoic acid pathway. This control is mediated by structural and thermodynamic factors at the protein-protein interface between ACP and LipB. escholarship.org
Precursors and Metabolic Intermediates in the Synthesis of the Octanoyl Moiety
The octanoyl group is an eight-carbon saturated fatty acid. Its synthesis originates from the Type II fatty acid synthesis (FAB) pathway, which operates in bacteria and in the mitochondria of eukaryotes. This iterative pathway builds fatty acyl chains by adding two-carbon units at a time.
The key precursors and intermediates are:
Acetyl-CoA: The starting block for fatty acid synthesis, providing the initial two-carbon unit.
Malonyl-CoA: Formed from the carboxylation of Acetyl-CoA, it provides the two-carbon units for chain elongation.
Acyl Carrier Protein (ACP): A small, highly conserved protein that acts as a chaperone, carrying the growing acyl chain as a thioester derivative to the active sites of the various FAB enzymes. escholarship.org
Octanoyl-ACP: The final product of four rounds of elongation in the FAB pathway that is destined for lipoic acid synthesis. It serves as the immediate donor substrate for the LipB enzyme. ebi.ac.uk
Molecular Characterization of this compound Synthesizing Enzymes
The primary enzyme responsible for this compound synthesis, LipB, has been isolated and characterized, particularly from the bacterium Escherichia coli. Biochemical analysis has provided insights into its catalytic efficiency and physical properties.
| Parameter | Value | Enzyme Source |
| Systematic Name | octanoyl-[acyl-carrier-protein]:protein N-octanoyltransferase | E. coli |
| Common Name | Lipoyl(octanoyl) transferase (LipB) | E. coli |
| EC Number | 2.3.1.181 | N/A |
| Specific Activity | 0.541 U mg-1 | E. coli |
| Turnover Number | ~0.2 s-1 | E. coli |
| Catalytic Residue | Cysteine (C169) | E. coli |
Table 2: Molecular and catalytic properties of E. coli LipB. A unit (U) of activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute. Data sourced from Nesbitt et al. (2005) ebi.ac.uk and Zhao et al. (2005). nih.gov
While a crystal structure for E. coli LipB is not available, the high-resolution (1.08 Å) crystal structure of LipB from Mycobacterium tuberculosis (PDB ID: 1W66) serves as an excellent structural model. nih.gov The structure reveals that the enzyme is composed of five central β-strands that form a β-sheet, which is flanked on either side by α-helices. nih.gov
This structural framework creates the active site cleft where the substrates bind. Structural studies of related enzymes that handle acylated lysines, such as the sirtuin deacylase SIRT6, show a deep hydrophobic groove that accommodates the fatty acyl chain of the substrate. nih.gov It is inferred that octanoyl-lysine acyltransferases like LipB possess a similar hydrophobic pocket tailored to bind the eight-carbon octanoyl chain specifically.
Recent research combining Nuclear Magnetic Resonance (NMR) spectroscopy with computational docking, using the M. tuberculosis LipB structure as a template, has provided detailed models of the LipB-ACP complex. These studies indicate that the interaction is not static; rather, the identity of the acyl chain within the ACP influences the conformation of ACP itself, which in turn modulates its binding affinity and reactivity with LipB. escholarship.orgescholarship.org This provides a structural basis for the high substrate fidelity observed in the synthesis of this compound.
Enzymatic Reaction Mechanisms and Catalytic Cycles
The biosynthesis of this compound involves the enzymatic transfer of an octanoyl group to the N6-amino group of a lysine residue. While the direct enzymatic octanoylation of free L-lysine is not extensively documented, the mechanism can be understood by examining well-characterized enzymes that perform analogous reactions, such as lipoyl(octanoyl) transferase (LipB) which acts on protein-bound lysine, and lysine N-acetyltransferases, which acylate free L-lysine or lysine residues in proteins.
The enzymatic acylation of lysine residues is a critical post-translational modification that regulates the function of numerous proteins. The Gcn5-related N-acetyltransferase (GNAT) superfamily is a large group of enzymes responsible for many of these modifications. nih.gov These enzymes catalyze the transfer of an acyl group, most commonly acetyl, from acyl-coenzyme A (acyl-CoA) to the primary amine of a substrate, including the ε-amino group of lysine. nih.govmdpi.com
A closely related and highly relevant enzymatic process is the transfer of an octanoyl group from octanoyl-acyl carrier protein (octanoyl-ACP) to specific lysine residues in proteins, a key step in the biosynthesis of lipoic acid. nih.govnih.gov This reaction is catalyzed by lipoyl(octanoyl) transferase, also known as LipB. nih.govwikipedia.org The free form of this compound can subsequently be generated through the proteolytic degradation of these modified proteins.
Mechanism of Lipoyl(octanoyl) Transferase (LipB)
LipB facilitates the transfer of an 8-carbon fatty acyl chain from the acyl carrier protein (ACP) to a conserved lysine residue on a target protein, such as the E2 subunit of dehydrogenase complexes. nih.govfrontiersin.org This process is crucial for the subsequent synthesis of lipoic acid, an essential cofactor. nih.gov
The reaction catalyzed by LipB can be summarized as follows:
Octanoyl-[acyl-carrier-protein] + Protein-L-lysine ⇌ Protein-N6-(octanoyl)-L-lysine + Acyl carrier protein researchgate.net
Studies on Escherichia coli LipB have elucidated key aspects of its catalytic mechanism. The enzyme recognizes the 4'-phosphopantetheine-tethered octanoyl chain of its donor substrate. nih.gov Interestingly, LipB displays some flexibility in its substrate recognition, as it can accept an octanoyl group from both its cognate ACP and non-cognate ACPs, as well as from octanoyl-CoA, albeit with potentially different efficiencies. nih.gov
The catalytic cycle of LipB is proposed to involve a two-step "ping-pong" mechanism:
Acyl Transfer to the Enzyme: The octanoyl group is first transferred from octanoyl-ACP to a conserved cysteine residue within the active site of LipB, forming a covalent thioester intermediate (octanoyl-S-LipB). The apo-ACP is then released.
Acyl Transfer to the Lysine Substrate: The octanoyl group is subsequently transferred from the cysteine residue to the ε-amino group of the target lysine residue on the acceptor protein, forming an amide bond and regenerating the free enzyme.
This mechanism is supported by structural and functional studies of LipB from various organisms. frontiersin.org
A General Catalytic Cycle for Lysine N-Acyltransferases (GNAT Superfamily)
While a specific N-octanoyl-L-lysine synthase that acts on free L-lysine is not well-defined, the catalytic cycle of GNAT family enzymes provides a well-established model for how such a reaction would likely proceed. These enzymes typically utilize acyl-CoA as the acyl donor. nih.govmdpi.com
The reaction for a hypothetical octanoyl-CoA:L-lysine N6-octanoyltransferase would be:
Octanoyl-CoA + L-lysine → this compound + CoA
The catalytic mechanism for GNATs is generally a sequential, direct-transfer reaction involving a ternary complex. nih.govresearchgate.net The cycle can be broken down into the following steps:
Substrate Binding: The enzyme first binds to the acyl donor, octanoyl-CoA. This is followed by the binding of the acyl acceptor, L-lysine, to form a ternary enzyme-substrate complex. nih.gov
Catalysis (Acyl Transfer): Within the active site, a conserved glutamate (B1630785) or aspartate residue acts as a general base. mdpi.comnih.gov It abstracts a proton from the ε-amino group of the lysine substrate, increasing its nucleophilicity. nih.gov The activated amino group then performs a nucleophilic attack on the carbonyl carbon of the thioester bond of octanoyl-CoA. nih.gov This leads to the formation of a transient tetrahedral intermediate. mdpi.com
Intermediate Collapse and Product Formation: The tetrahedral intermediate collapses, resulting in the formation of the amide bond in this compound and the release of the thiol group of Coenzyme A. A conserved tyrosine residue may act as a general acid to protonate the leaving CoA thiolate. mdpi.com
Product Release: The products, Coenzyme A and this compound, are released from the enzyme's active site, regenerating the free enzyme for another catalytic cycle.
The substrate specificity of GNATs can be influenced by the residues lining the binding pockets for both the acyl-CoA and the lysine-containing substrate. nih.gov While many GNATs are highly specific for acetyl-CoA, some have been shown to accommodate longer acyl-CoA molecules, suggesting that an octanoyl-CoA specific GNAT is plausible. acs.org
The table below summarizes the key components and characteristics of these two relevant enzymatic mechanisms.
| Feature | Lipoyl(octanoyl) Transferase (LipB) | General Lysine N-Acyltransferase (GNAT model) |
| Enzyme Class | Acyltransferase (EC 2.3.1.181) | N-Acetyltransferase (GNAT Superfamily) |
| Octanoyl Donor | Octanoyl-Acyl Carrier Protein (Octanoyl-ACP) | Octanoyl-Coenzyme A (Hypothetical) |
| Lysine Substrate | Lysine residue within a protein | Free L-lysine (Hypothetical) |
| Mechanism Type | Ping-Pong (involving a covalent enzyme intermediate) | Sequential Ordered (involving a ternary complex) |
| Key Catalytic Residue | Conserved Cysteine (for intermediate formation) | Conserved Glutamate/Aspartate (as a general base) |
| Primary Biological Role | Lipoic acid biosynthesis | Protein regulation, metabolism |
Catabolism and Deacylation of N6 1 Oxooctyl L Lysine
Identification of Deacylation Enzymes (Deacylases) Specific for N6-(1-Oxooctyl)-L-lysine
The removal of acyl groups from lysine (B10760008) residues is catalyzed by a class of enzymes known as lysine deacylases. While much of the research has focused on the deacylation of lysine residues within histone and non-histone proteins, the fundamental enzymatic activity is applicable to the free N6-acylated lysine molecule. The primary enzymes identified with the capacity to remove longer-chain acyl groups like octanoyl from lysine fall into two main families: the sirtuins (Class III histone deacetylases) and the zinc-dependent histone deacetylases (HDACs, particularly Class I).
Sirtuins (SIRTs): Notably, human Sirtuin 6 (SIRT6) has been identified as an efficient deacylase for long-chain fatty acyl groups. nih.gov While SIRT6 exhibits weak deacetylase activity, it demonstrates robust activity in hydrolyzing myristoyl and other long-chain acyl groups from lysine residues. nih.gov Structural analysis of SIRT6 reveals a large hydrophobic pocket capable of accommodating these longer acyl chains, suggesting a substrate preference for molecules like this compound. nih.gov
Zinc-Dependent Histone Deacetylases (HDACs): Among the zinc-dependent HDACs, HDAC8, a Class I HDAC, has been shown to catalyze the removal of various acyl groups, including octanoyl groups, from lysine residues. nih.gov Interestingly, the catalytic efficiency of HDAC8 for octanoyl-lysine is significantly higher than for acetyl-lysine, primarily due to a much lower Michaelis constant (Km), indicating a higher affinity for the octanoylated substrate. nih.gov
The broader enzymatic classification for this activity is acyl-lysine deacylase (EC 3.5.1.17), which catalyzes the hydrolysis of an N6-acyl-L-lysine to L-lysine and a carboxylate. wikipedia.org
| Enzyme Family | Specific Enzyme | Cofactor Requirement | Substrate Preference |
| Sirtuins (Class III HDACs) | SIRT6 | NAD+ | Long-chain fatty acyl groups (e.g., octanoyl, myristoyl) |
| Zinc-Dependent HDACs (Class I) | HDAC8 | Zn2+ | Acyl groups with 2-16 carbons, with higher efficiency for longer chains like octanoyl |
Mechanisms of Octanoyl Group Removal from N6-Acylated Lysine
The mechanisms for removing the octanoyl group from this compound differ between the sirtuin and HDAC families of enzymes.
Sirtuin-Mediated Deacylation (SIRT6): SIRT6 utilizes a unique NAD+-dependent mechanism. The process involves the transfer of the octanoyl group from the lysine's ε-amino group to the ADP-ribose moiety of NAD+. This reaction consumes one molecule of NAD+ and results in the formation of O-octanoyl-ADP-ribose, nicotinamide, and free L-lysine. nih.gov The catalytic cycle begins with the binding of NAD+ followed by the acylated lysine substrate. nih.gov
HDAC-Mediated Deacylation (HDAC8): HDAC8 and other zinc-dependent deacetylases employ a metal-dependent hydrolysis mechanism. The active site of HDAC8 contains a catalytic zinc ion (Zn2+) which, along with specific amino acid residues like histidine and aspartate, coordinates a water molecule. embopress.org This activated water molecule then acts as a nucleophile, attacking the carbonyl carbon of the octanoyl group. This leads to the cleavage of the amide bond and the release of octanoic acid and L-lysine. nih.govembopress.org
| Enzyme | Mechanism | Key Features | Products |
| SIRT6 | NAD+-dependent deacylation | Consumption of NAD+; formation of an O-acyl-ADP-ribose intermediate | L-lysine, Octanoic Acid (indirectly via hydrolysis of O-octanoyl-ADP-ribose), Nicotinamide, ADP-ribose |
| HDAC8 | Zinc-dependent hydrolysis | Activation of a water molecule by a catalytic Zn2+ ion | L-lysine, Octanoic Acid |
Metabolic Fates of this compound Degradation Products
Upon deacylation of this compound, two primary products are released: L-lysine and octanoic acid. These molecules then enter their respective well-established metabolic pathways.
Metabolic Fate of L-Lysine: L-lysine is an essential amino acid, and its catabolism in mammals primarily occurs in the mitochondria via the saccharopine pathway. youtube.comscispace.com This pathway ultimately converts lysine into acetyl-CoA, which can then enter the citric acid cycle for energy production. creative-proteomics.com Key steps in this pathway include the condensation of lysine with α-ketoglutarate to form saccharopine, followed by a series of reactions that yield glutaryl-CoA and finally acetyl-CoA. youtube.comresearchgate.net
Metabolic Fate of Octanoic Acid: Octanoic acid, a medium-chain fatty acid, is readily metabolized for energy. It can diffuse directly into the mitochondria without the need for the carnitine shuttle system that is required for long-chain fatty acids. Inside the mitochondrial matrix, octanoic acid is activated to octanoyl-CoA and subsequently undergoes β-oxidation. Each round of β-oxidation shortens the fatty acyl chain by two carbons, generating one molecule of acetyl-CoA, one molecule of FADH2, and one molecule of NADH. The acetyl-CoA then enters the citric acid cycle, while FADH2 and NADH donate their electrons to the electron transport chain to produce ATP.
Regulatory Control of this compound Deacylation Pathways
The regulation of this compound deacylation is intrinsically linked to the regulation of the deacylating enzymes themselves, namely SIRT6 and HDAC8. This regulation occurs at multiple levels, including cofactor availability, substrate specificity, and the presence of inhibitors or activators.
Regulation of SIRT6 Activity: The activity of SIRT6 is highly dependent on the intracellular concentration of its cofactor, NAD+. nih.gov A decrease in the NAD+/NADH ratio, indicative of a lower cellular energy state, can inhibit SIRT6 activity. Conversely, conditions that increase NAD+ levels can enhance its deacylase function. The substrate specificity of SIRT6 is also a form of regulation; its preference for long-chain fatty acyl groups ensures that it acts on specific types of acylated lysines. nih.gov
Regulation of HDAC8 Activity: HDAC8 activity is modulated by its affinity for different substrates. The higher catalytic efficiency of HDAC8 towards octanoyl-lysine compared to acetyl-lysine suggests that the presence of such long-chain acylated molecules can promote their own removal. nih.gov The activity of HDACs, including HDAC8, is also regulated by post-translational modifications and interactions with other proteins within cellular complexes. Furthermore, the expression levels of the HDAC8 gene can be transcriptionally regulated in response to various cellular signals.
The activity of both SIRT6 and HDAC8 can also be influenced by various small molecule inhibitors and activators, although many of these are studied in the context of their effects on histone deacylation and cancer therapy. aging-us.com
Molecular Mechanisms of Action of N6 1 Oxooctyl L Lysine
Impact of N6-(1-Oxooctyl)-L-lysine Modification on Protein Conformation and Stability
The covalent attachment of an octanoyl group to a lysine (B10760008) residue introduces a flexible, hydrophobic chain to the protein surface. This modification neutralizes the positive charge of the lysine side chain, which can lead to significant local and potentially global changes in protein conformation. The introduction of a hydrophobic moiety can drive the modified lysine residue to bury itself into hydrophobic pockets within the protein or at the interface of protein complexes, inducing conformational shifts.
While direct structural studies on proteins modified solely by N6-octanoylation are limited, the impact of other acyl groups on protein structure is well-documented. For instance, the addition of bulkier acidic acyl groups, such as malonylation or succinylation, is expected to exert a greater impact on protein structure than smaller modifications like acetylation. wikipedia.org Similarly, the addition of a medium-chain fatty acid like octanoic acid can alter the protein's structural dynamics and stability. Lysine fatty acylation of tumor necrosis factor-α (TNF-α), for example, affects its stability and targets the cytokine for lysosomal degradation. pnas.org The stability of the modified protein can be either increased or decreased depending on the specific protein context and the new intramolecular interactions facilitated by the octanoyl chain.
| Feature | Unmodified Lysine | This compound Modification |
| Charge at physiological pH | Positive (+1) | Neutral |
| Hydrophobicity | Hydrophilic | Increased (hydrophobic octanoyl chain added) |
| Potential Structural Impact | Participates in salt bridges and hydrogen bonds on the protein surface. | Loss of ionic interactions; promotes association with hydrophobic regions, potentially altering local folding and protein stability. |
Alteration of Protein-Protein Interactions by this compound Adducts
Lysine residues are frequently located at the interfaces of protein-protein interactions (PPIs), where their positive charge can be critical for electrostatic interactions. The neutralization of this charge and the addition of a hydrophobic octanoyl group by N6-octanoylation can significantly alter these interaction surfaces.
The functional consequences of this modification can be diverse:
Disruption of Interactions: If the modified lysine is essential for a salt bridge or a hydrogen bond that stabilizes a protein complex, octanoylation will disrupt this interaction.
Creation of New Binding Sites: The hydrophobic octanoyl chain can create a new binding surface, promoting interactions with proteins that have complementary hydrophobic pockets. This is a known mechanism for other fatty acylations, which can mediate the assembly of signaling complexes. pnas.org
Modulation of Localization-dependent Interactions: Fatty acylation is a well-established mechanism for targeting proteins to specific cellular membranes. nih.gov By promoting membrane association, N6-octanoylation can increase the local concentration of a protein, facilitating its interaction with other membrane-associated proteins. For example, N-myristoylation, another form of fatty acylation, is crucial for targeting Src family kinases to the plasma membrane to initiate signal transduction. pnas.org
Proteomic studies have begun to identify proteins that are fatty-acylated, revealing that this modification can regulate interactions involved in fundamental biological processes. nih.gov
Modulation of Enzyme Activity by this compound Modification
This compound modification can regulate enzyme activity through several mechanisms. The modification of a lysine residue within or near the active site can directly interfere with substrate binding or catalysis. Furthermore, conformational changes induced by octanoylation at a distant site can allosterically modulate the enzyme's active site.
A key biological context for N6-octanoyl-lysine is its role as a precursor in the biosynthesis of lipoic acid. The enzyme lipoyl(octanoyl) transferase catalyzes the transfer of an octanoyl group from octanoyl-acyl-carrier-protein to specific lysine residues on lipoate-dependent enzymes. hmdb.ca Subsequently, lipoyl synthase inserts two sulfur atoms into the octanoyl chain to form the catalytically active lipoamide cofactor. hmdb.ca In this pathway, octanoylation is an essential intermediate step for generating a functional enzyme.
The reversibility of this modification points to its regulatory potential. The mitochondrial sirtuin, SIRT4, has been identified as an enzyme capable of removing octanoyl groups from lysine residues. nih.gov This deoctanoylation activity suggests a dynamic regulatory control over the function of octanoylated proteins. While initially characterized for other activities, SIRT4's ability to cleave fatty acyl groups from lysine implies a role in regulating metabolic pathways. nih.govfrontiersin.orgprinceton.edu
| Enzyme | Role in N6-Octanoyl-lysine Metabolism |
| Lipoyl(octanoyl) transferase | Catalyzes the addition of the octanoyl group to lysine residues of target proteins. hmdb.ca |
| SIRT4 (Sirtuin 4) | Acts as a deacylase, removing the octanoyl group from modified lysine residues. nih.govfrontiersin.org |
Influence on Protein Subcellular Localization and Trafficking through this compound
A primary function of protein fatty acylation is to increase a protein's hydrophobicity, thereby promoting its association with cellular membranes and influencing its subcellular localization. nih.govnih.gov The attachment of an octanoyl group can serve as a membrane anchor, tethering an otherwise soluble protein to a membrane or strengthening the membrane affinity of a transmembrane protein.
This modification can affect protein trafficking and localization in several ways:
Membrane Targeting: The octanoyl chain can insert into the lipid bilayer, anchoring the protein to organelles such as the mitochondria, endoplasmic reticulum, or the plasma membrane.
Regulation of Protein Secretion: Lysine fatty acylation has been shown to regulate the secretion of certain proteins. For example, the deacylation of TNF-α by SIRT6, a related sirtuin, is required for its secretion. researchgate.net It is plausible that N6-octanoylation could similarly regulate the trafficking of proteins through the secretory pathway.
Dynamic Localization: The reversibility of octanoylation, mediated by enzymes like SIRT4, allows for dynamic control over a protein's location. A protein could be octanoylated to recruit it to a membrane for a specific function, and then deoctanoylated to release it back into the cytosol.
Effects on Membrane Association and Lipid-Protein Interactions
The octanoyl group of this compound directly mediates interactions with the lipid components of cellular membranes. The eight-carbon chain is sufficiently hydrophobic to insert into the acyl chain region of the lipid bilayer, providing a stable anchor.
The nature of this interaction can be specific. For instance, some fatty-acylated proteins show preferential localization to specific membrane microdomains, such as lipid rafts. nih.gov This preferential partitioning is influenced by the length and saturation of the acyl chain. Attachment of saturated fatty acids, like octanoic acid, can promote association with ordered lipid domains. nih.gov This localization can be critical for function, as it often brings proteins into proximity with upstream activators and downstream effectors in signaling pathways. The reversible myristoylation of lysine residues on the scaffolding protein gravin-α, for example, controls its localization to lipid rafts and subsequent G protein-coupled receptor (GPCR) signaling. pnas.org
Interplay with Other Post-Translational Modifications on Lysine Residues
The epsilon-amino group of a single lysine residue can be the target for a wide array of mutually exclusive PTMs, including acetylation, methylation, ubiquitination, and SUMOylation. nih.gov The presence of an octanoyl group on a lysine residue physically blocks the addition of any of these other modifications at the same site. This creates a competitive environment and a basis for complex regulatory crosstalk. nih.gov
This interplay can manifest in several ways:
Direct Competition: Octanoylation and acetylation, for example, may compete for the same lysine residue. The balance between octanoyltransferases and acetyltransferases, as well as their respective "erasers" (e.g., SIRT4 for deoctanoylation and other sirtuins for deacetylation), would determine the modification state and, consequently, the functional output of the target protein.
Hierarchical Modification Events: One PTM can influence the addition or removal of another PTM on a nearby residue, creating a "PTM code." While specific examples involving octanoylation are not yet well-defined, the principle is well-established for other modifications. cellsignal.com For instance, phosphorylation of a serine residue adjacent to a lysine can recruit or repel enzymes that modify that lysine.
Functional Redundancy or Specificity: Different acyl modifications (e.g., acetylation, propionylation, butyrylation, octanoylation) at the same lysine site may have similar effects, such as charge neutralization, but the different lengths and properties of the acyl chains can also confer distinct functional outcomes, such as varying affinities for binding partners or membranes.
The intricate interplay between different PTMs adds a significant layer of regulation to protein function, and understanding the specific role of N6-octanoyl-lysine within this network is an active area of research. creative-proteomics.comresearchgate.net
Cellular and Physiological Roles of N6 1 Oxooctyl L Lysine in Biological Processes
Role in Gene Expression and Transcriptional Regulation
Direct evidence detailing the specific role of N6-(1-Oxooctyl)-L-lysine in gene expression is limited. However, the more general process of lysine (B10760008) acylation, including acetylation, is a well-established mechanism in the regulation of gene transcription. hmdb.ca Lysine acetylation on histone proteins, for example, neutralizes the positive charge of lysine residues, which is thought to weaken the interaction between histones and DNA. hmdb.ca This can lead to a more open chromatin structure, making DNA more accessible to transcription factors and the transcriptional machinery, generally associating with transcriptional activation. hmdb.ca
Sirtuin 6 (SIRT6), a mammalian protein, is known to be involved in chromatin remodeling and gene expression regulation. nih.gov While it is primarily characterized as a lysine deacetylase, it also has the capacity to hydrolyze long-chain fatty acyl groups from lysine residues. nih.gov This suggests a potential mechanism by which this compound modifications on histones or other transcription-related factors could be dynamically regulated to control gene expression.
| Regulatory Enzyme | Family | Known Function in Relation to Lysine Acylation | Potential Implication for this compound |
| SIRT6 | Sirtuin | Hydrolyzes long-chain fatty acyl groups from lysine residues, involved in chromatin remodeling and gene expression. nih.gov | May regulate the removal of octanoyl groups from proteins, thereby influencing gene transcription. |
| Histone Acetyltransferases (HATs) | Transferase | Catalyze the transfer of an acetyl group to lysine residues on histones and other proteins, often leading to transcriptional activation. hmdb.ca | By analogy, specific enzymes may exist that catalyze the addition of octanoyl groups to lysine residues. |
| Histone Deacetylases (HDACs) | Hydrolase | Remove acetyl groups from lysine residues, generally leading to transcriptional repression. pnas.org | Specific deacetylases or other enzymes may remove octanoyl groups. |
Involvement in Metabolic Pathway Regulation
This compound is an intermediate in the biosynthesis of lipoic acid, a crucial cofactor for several key enzyme complexes in central metabolism, including the pyruvate (B1213749) dehydrogenase complex. ebi.ac.uk The enzyme lipoyl(octanoyl) transferase catalyzes the transfer of an octanoyl group from octanoyl-acyl-carrier-protein to a specific lysine residue on lipoate-dependent enzymes, forming a protein-N6-(octanoyl)lysine intermediate. ebi.ac.ukhmdb.ca Subsequently, lipoyl synthase inserts two sulfur atoms into the octanoyl chain to form the lipoyl group. ebi.ac.ukhmdb.ca
The carbon catabolism of L-lysine in some organisms, such as Saccharomyces cerevisiae, begins with its acetylation by acetyl-CoA:L-lysine N6-acetyltransferase. nih.gov While this involves an acetyl group rather than an octanoyl group, it highlights how acylation of the N6 position of lysine is a key step in its metabolic processing. In mammals, the liver is the primary site for lysine catabolism, which ultimately leads to the production of acetyl-CoA. nih.gov
Lysine methylation, another post-translational modification, has been shown to play a significant role in regulating glucose and lipid metabolism by modifying key enzymes and proteins. mdpi.com This suggests that other forms of lysine modification, such as octanoylation, could also have regulatory roles in metabolic pathways.
Contribution to Cellular Signaling Mechanisms
Lysine fatty acylation is emerging as an important mechanism in cellular signaling. nih.govpnas.org The attachment of a fatty acyl group, such as an octanoyl group, increases the hydrophobicity of the protein. nih.gov This can promote the association of the modified protein with cellular membranes, including the plasma membrane and endomembranes. nih.govresearchgate.net The localization of a signaling protein to a specific membrane compartment can be critical for its function, allowing it to interact with other components of a signaling cascade. nih.govresearchgate.net
For instance, the fatty acylation of the ras-related protein, R-Ras2, on lysine residues directs the protein to the plasma membrane, where it activates the PI3K/AKT signaling pathway. pnas.org Similarly, lysine myristoylation of the scaffolding protein gravin-α is essential for signaling via β-adrenergic receptors in adipocytes. pnas.org While these examples involve other fatty acyl groups, they establish a precedent for how this compound could function in localizing proteins to specific cellular locations to control signaling events. The physiological outcome of such modifications is highly dependent on the specific protein being modified and the cellular context. nih.govresearchgate.net
Implications in Quorum Sensing and Bacterial Communication
Currently, there is no direct evidence linking this compound to quorum sensing and bacterial communication. Quorum sensing in bacteria typically involves the production and detection of small signaling molecules, such as N-acyl-homoserine lactones (AHLs) in Gram-negative bacteria, to coordinate gene expression with population density. mdpi.com While some of these signaling molecules possess acyl chains, they are structurally distinct from this compound. Further research is needed to determine if this compound plays any role in microbial communication.
Influence on Cytoskeletal Dynamics and Cellular Morphology
Specific research on the influence of this compound on cytoskeletal dynamics and cellular morphology is not currently available. However, it is known that post-translational modifications of cytoskeletal proteins, such as tubulin and actin, are critical for regulating their assembly, stability, and function. Lysine acetylation, for example, is a known modification of tubulin that influences microtubule stability and function. The recognition of N6-acetyl-L-lysine is involved in processes that play a role in cytoskeletal organization. hmdb.ca Given that lysine fatty acylation can affect protein localization and protein-protein interactions, it is plausible that the octanoylation of cytoskeletal or associated proteins could impact cellular structure, but this remains to be experimentally verified.
Participation in Cellular Stress Responses and Adaptation
The direct participation of this compound in cellular stress responses has not been well-documented. However, the essential amino acid L-lysine itself has been implicated in stress and anxiety. Studies have shown that dietary supplementation with L-lysine can reduce chronic anxiety and stress responses in humans, potentially by normalizing hormonal stress responses. nih.govnih.gov One study indicated that lysine fortification reduced the plasma cortisol response to stress in females. nih.gov A combination of L-lysine and L-arginine has been found to decrease basal levels of salivary cortisol, a key stress hormone. nih.gov While these findings relate to the unmodified amino acid, they highlight the importance of lysine in physiological responses to stress. Whether acylation of lysine to this compound plays a role in modulating these responses is a potential area for future investigation.
Advanced Research Methodologies for Investigating N6 1 Oxooctyl L Lysine
Mass Spectrometry-Based Approaches for Detection and Quantitation of N6-(1-Oxooctyl)-L-lysine
Mass spectrometry (MS) stands as a cornerstone technology for the analysis of post-translational modifications (PTMs), offering high sensitivity and specificity for identifying and quantifying modified proteins. nih.gov The covalent addition of an octanoyl group to a lysine (B10760008) residue results in a specific mass shift of +126.1045 Da, which can be precisely detected by modern mass spectrometers. nih.gov
Targeted Proteomic Techniques for Lysine Octanoylation Mapping
Targeted proteomics allows for the specific and sensitive detection of peptides containing this compound. This approach is instrumental in mapping the precise locations of this modification within proteins. The general workflow involves the enzymatic digestion of protein extracts, typically with trypsin, to generate a complex mixture of peptides. acs.org These peptides are then subjected to liquid chromatography-tandem mass spectrometry (LC-MS/MS). thermofisher.com
In a typical experiment, the mass spectrometer is programmed to specifically look for peptides with the mass addition corresponding to octanoylation. When a candidate peptide is detected in the first stage of mass analysis (MS1), it is selected for fragmentation. The resulting fragment ions (MS2 spectrum) provide sequence information that confirms the identity of the peptide and, crucially, pinpoints the exact lysine residue that is octanoylated. nih.gov The analysis of fragmentation patterns, including characteristic b- and y-ions, allows for the unambiguous localization of the modification. nih.gov Furthermore, acetylated or other acylated lysine residues can produce specific immonium ions that act as reporter ions in the MS/MS spectrum, a feature that could potentially be exploited for octanoylated lysine as well. nih.gov
Table 1: Key Mass Spectrometry Parameters for this compound Detection
| Parameter | Description |
|---|---|
| Precursor Mass Shift | +126.1045 Da |
| Fragmentation Method | Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), Electron Transfer Dissociation (ETD) acs.org |
| Key Spectral Features | Peptide fragment ions (b- and y-ions) showing the mass of the octanoyl group on a specific lysine residue. |
Quantitative Analysis of this compound Levels in Biological Samples
Quantifying the levels of this compound is essential for understanding its dynamics in different biological contexts. Several MS-based quantitative strategies can be employed.
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC): This method involves metabolic labeling of proteins with "heavy" isotopes of amino acids. By comparing the MS signal intensities of "light" (unlabeled) and "heavy" (labeled) peptides, the relative abundance of octanoylated peptides between different cell populations can be determined. nih.gov
Isobaric Tagging: Reagents such as Tandem Mass Tags (TMT) and Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) can be used to label peptides from different samples. Upon fragmentation, these tags release reporter ions of different masses, allowing for the simultaneous quantification of octanoylated peptides from multiple samples. nih.gov
Label-Free Quantification (LFQ): This approach compares the signal intensities of identical peptides across different runs. While technically more challenging due to variations in instrument performance, it avoids the expense and potential metabolic perturbations of labeling methods. nih.gov
Stoichiometry Determination: To determine the proportion of a specific lysine site that is octanoylated, a method involving stable isotope-labeled anhydrides can be adapted. In this approach, proteins are digested, and then all unmodified lysine residues are chemically acylated with a "heavy" octanoic anhydride. The ratio of the naturally occurring "light" octanoylated peptide to the chemically introduced "heavy" octanoylated peptide, as measured by MS, reveals the stoichiometry of the modification at that site. researchgate.net
Immunological Detection Methods Utilizing Specific Antibodies
The development of antibodies that specifically recognize this compound is a powerful tool for its detection and characterization. These antibodies can be either polyclonal or monoclonal and are generally categorized as pan-specific or site-specific.
Pan-specific antibodies recognize the octanoylated lysine residue regardless of the surrounding amino acid sequence. nih.govnih.govcreative-biolabs.com These are valuable for the global detection of octanoylated proteins in a sample. The production of such antibodies often involves immunizing animals with a carrier protein, like Keyhole Limpet Hemocyanin (KLH), that has been chemically octanoylated. nih.gov
Site-specific antibodies are designed to recognize an octanoylated lysine within a specific peptide sequence. These are crucial for studying the modification of a particular protein at a defined location. creative-biolabs.com
These specific antibodies enable a variety of immunochemical techniques:
Western Blotting: Allows for the detection of octanoylated proteins in a complex mixture separated by gel electrophoresis. nih.gov
Immunoprecipitation/Immuno-affinity Enrichment: This is a critical step for proteomics studies, where pan-specific anti-octanoyl-lysine antibodies are used to enrich for octanoylated peptides from a complex digest prior to LC-MS/MS analysis. This enrichment significantly increases the number of identified octanoylation sites. nih.govnih.gov
Immunofluorescence and Immunohistochemistry: These techniques use labeled antibodies to visualize the subcellular localization of octanoylated proteins within cells and tissues. thermofisher.comptglab.com
Synthetic Biological Tools for Reconstitution and Manipulation of this compound Pathways
Synthetic biology offers powerful approaches to study the enzymatic pathways responsible for lysine octanoylation. By reconstructing these pathways in model organisms like Escherichia coli or yeast, researchers can investigate the function of the "writer" (acyltransferases) and "eraser" (deacylases) enzymes involved.
This can be achieved by:
Heterologous expression: Introducing the genes encoding the putative lysine octanoyltransferase and deacylase into a host organism that lacks these activities. This allows for the production and purification of these enzymes for further characterization.
Pathway reconstruction: Co-expressing the necessary enzymes along with genes for the production of the octanoyl-CoA donor molecule. This can create a cellular factory for producing this compound, facilitating the study of the entire pathway's dynamics and regulation. The biosynthesis of L-lysine itself involves two primary pathways, the diaminopimelate (DAP) and the α-aminoadipate (AAA) pathways, which could be engineered to increase the substrate pool for octanoylation. wikipedia.org
Genetically encoded reporters: Designing fluorescent or luminescent reporter systems that are activated in the presence of this compound. These can be used for high-throughput screening of enzyme inhibitors or activators.
In Vitro Enzymatic Assays for Characterizing this compound Modifying Enzymes
To understand the biochemical properties of the enzymes that catalyze the addition and removal of the octanoyl group, in vitro enzymatic assays are essential. These assays typically involve incubating the purified enzyme with a substrate and cofactors, and then measuring the product formation over time.
For a lysine octanoyltransferase (KAT) , a typical assay would include:
The purified KAT enzyme.
A synthetic peptide or protein substrate containing the target lysine residue.
The acyl donor, octanoyl-CoA.
For a lysine deoctanoylase (KDAC) , the assay would contain:
The purified KDAC enzyme.
A synthetic peptide or protein pre-modified with this compound.
Product formation can be monitored using various techniques:
High-Performance Liquid Chromatography (HPLC): Separating the modified and unmodified peptides and quantifying their respective peak areas.
Mass Spectrometry: Directly measuring the formation of the octanoylated product or the unmodified substrate.
Coupled Enzyme Assays: Using a secondary enzyme that produces a detectable signal (e.g., colorimetric or fluorescent) upon the release of a product from the primary reaction, such as Coenzyme A. springernature.com
Radiolabeling: Using a radiolabeled octanoyl-CoA and measuring the incorporation of radioactivity into the peptide or protein substrate.
Studies on sirtuins have shown that some of these enzymes can efficiently hydrolyze long-chain fatty acyl groups from lysine residues, suggesting they could be potential erasers for lysine octanoylation. nih.gov For example, SIRT6 has been shown to have robust de-fatty-acylation activity, including the removal of octanoyl groups from lysine peptides in vitro. nih.gov
Structural Biology Techniques for Determining this compound Conjugate Structures
Determining the three-dimensional structure of proteins containing this compound is critical for understanding how this modification impacts protein function. Structural biology techniques can reveal how the octanoyl group alters the protein's conformation, its interactions with other molecules, and its localization within the cell.
X-ray Crystallography: This technique can provide high-resolution atomic models of octanoylated proteins and protein complexes. The crystal structure of an enzyme bound to an octanoylated substrate or product can reveal the molecular basis of catalysis and substrate specificity. For example, the crystal structure of the ghrelin O-acyltransferase (GOAT) in complex with octanoyl-CoA has provided insights into how the octanoyl chain is bound within the enzyme's active site. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is particularly useful for studying the structure and dynamics of proteins in solution. It can be used to map the binding site of an octanoylated peptide on a "reader" domain and to characterize the conformational changes induced by the modification.
Cryo-Electron Microscopy (Cryo-EM): This technique is increasingly used to determine the structure of large protein complexes and membrane proteins, which can be challenging to crystallize. It could be applied to study how lysine octanoylation affects the assembly and structure of such complexes.
Structural analyses of proteins with other lysine modifications have shown that the acyl chain can be accommodated in specific hydrophobic pockets of interacting proteins, a mechanism that is likely to be relevant for the recognition of this compound as well. plos.org
Advanced Imaging Techniques for Visualization of this compound Modified Proteins in Cells
The visualization of specific post-translational modifications (PTMs) within a cellular context is crucial for understanding the spatial and temporal regulation of protein function. This compound, a type of lysine fatty acylation, plays a significant role in modulating protein localization and activity. Traditional immunodetection methods often face limitations due to antibody specificity and the accessibility of the modification site. To overcome these challenges, advanced imaging techniques combining chemical biology strategies with high-resolution microscopy have been developed, enabling precise and robust visualization of octanoylated proteins in their native cellular environment.
A predominant advanced strategy for imaging protein fatty acylation, including octanoylation, is a two-step method that leverages bioorthogonal chemistry. nih.govnih.gov This approach uncouples the labeling of the protein from the fluorescent signal generation, providing high specificity and sensitivity. acs.org
The first step is metabolic labeling. Cells are cultured in media supplemented with a synthetic analogue of octanoic acid. This analogue is chemically engineered to mimic the natural fatty acid while containing a bioorthogonal functional group, such as a terminal alkyne or an azide, which does not interfere with native cellular processes. nih.govnih.gov Cellular enzymes recognize this analogue and covalently attach it to lysine residues on target proteins, effectively incorporating a chemical "handle" onto proteins modified with this compound.
The second step is the bioorthogonal ligation, commonly achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry". nih.govbiorxiv.org After metabolic labeling, the cells are fixed and permeabilized. They are then treated with a detection probe, typically a fluorescent dye (e.g., rhodamine or fluorescein) that has been conjugated to the complementary reactive group (an azide if the reporter was an alkyne, or vice-versa). acs.org This reaction selectively and covalently links the fluorescent probe to the metabolically labeled proteins. This chemical reporter strategy provides a robust, non-radioactive method for examining the acylation states of cellular proteomes. nih.gov
The combination of these labeling techniques with advanced microscopy platforms allows for visualization with exceptional detail. While conventional fluorescence microscopy can reveal the general distribution of this compound modified proteins, its resolution is constrained by the diffraction limit of light to approximately 200-250 nm. nih.gov
To achieve nanoscale resolution, bioorthogonal labeling is frequently paired with super-resolution microscopy (SRM) techniques. tocris.com These methods bypass the diffraction limit to produce images with significantly greater detail. tocris.com
Stochastic Optical Reconstruction Microscopy (STORM) and Photoactivated Localization Microscopy (PALM) are single-molecule localization techniques. tocris.com They use photo-switchable fluorescent probes which are sequentially activated, imaged, and localized. By compiling the precise locations of thousands of individual molecules, a super-resolved image is reconstructed, revealing the fine-scale organization of octanoylated proteins.
Stimulated Emission Depletion (STED) Microscopy uses two lasers: one to excite fluorophores in a diffraction-limited spot, and a second "depletion" laser with a donut-shaped beam to deactivate fluorescence at the periphery of the spot. nih.govtocris.com This effectively narrows the area from which a signal is detected, thereby increasing resolution far beyond the diffraction limit. nih.gov
These advanced imaging methodologies enable researchers to visualize the subcellular architecture of this compound modified proteins with unprecedented clarity, identifying their localization to specific membrane compartments or organelles and providing critical insights into their biological functions. nih.gov
Interactive Data Table: Advanced Imaging Methodologies for this compound
| Technique | Principle | Key Advantage(s) | Resolution |
| Bioorthogonal Labeling + Confocal Microscopy | Two-step process: 1. Metabolic incorporation of an octanoic acid analogue (alkyne/azide). 2. "Click chemistry" attachment of a fluorescent probe. nih.govacs.org | High specificity; robust signal; applicable in living cells. nih.gov | ~200-250 nm |
| Bioorthogonal Labeling + STORM/PALM | Combines bioorthogonal labeling with the localization of single, stochastically activated photoswitchable fluorophores to reconstruct an image. | Nanoscale resolution; provides information on molecular clustering and distribution. | ~20-50 nm |
| Bioorthogonal Labeling + STED | Combines bioorthogonal labeling with a focused excitation laser and a donut-shaped depletion laser to narrow the effective point-spread function. nih.gov | Nanoscale resolution; compatible with a wide range of fluorophores. | ~30-80 nm |
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing N6-(1-Oxooctyl)-L-lysine with high purity?
- Methodological Answer : Synthesis typically involves acylation of L-lysine’s ε-amino group using 1-oxooctyl chloride or activated esters under alkaline conditions. Key steps include:
- Reaction Optimization : Use anhydrous solvents (e.g., DMF) and nitrogen atmosphere to minimize hydrolysis .
- Purification : Reverse-phase HPLC or flash chromatography with C18 columns to separate unreacted lysine and byproducts. Purity validation requires ≥95% by LC-MS or NMR .
- Storage : Aliquot in amber vials at ≤-20°C to prevent oxidation or aggregation .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- NMR : Confirm acylation via disappearance of the ε-NH2 proton (~1.5 ppm) and new carbonyl signals (~170 ppm in 13C NMR) .
- Mass Spectrometry : ESI-MS or MALDI-TOF to verify molecular ion peaks (e.g., [M+H]+ at m/z 318.2) .
- HPLC : Monitor retention time shifts compared to unmodified lysine .
Q. What biological systems are commonly used to study this compound’s activity?
- Methodological Answer : In vitro models include:
- Enzyme Assays : Test interactions with acetyltransferases (e.g., EC 2.3.1.285) using NAD+ cofactor depletion as a readout .
- Cell Cultures : Evaluate membrane permeability in HEK293 or CHO cells via fluorescent tagging .
- Tissue Models : Isolated organ preparations (e.g., cardiac tissues) to assess metabolic effects, similar to studies with N6-(1-iminoethyl)-L-lysine .
Advanced Research Questions
Q. How should researchers address discrepancies in reported bioactivity data for N6-acylated lysine derivatives?
- Methodological Answer : Contradictions often arise from:
- Purity Variability : Batch-to-batch differences in acyl group substitution (validate via quantitative NMR) .
- Model-Specific Effects : Compare results across multiple systems (e.g., diabetic vs. control rat hearts ).
- Dosage Optimization : Use dose-response curves to identify non-linear effects, particularly in enzyme inhibition studies .
Q. What experimental designs are critical for studying this compound’s role in post-translational modifications?
- Methodological Answer :
- Competitive Binding Assays : Co-incubate with native acetyl-CoA to assess substrate preference for acetyltransferases .
- Structural Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinity to enzyme active sites .
- Kinetic Analysis : Measure kcat/Km ratios using stopped-flow spectrophotometry to quantify catalytic efficiency .
Q. How can researchers ensure reproducibility in studies involving this compound?
- Methodological Answer :
- Detailed Protocols : Document reaction conditions (e.g., solvent ratios, temperature) and purification steps .
- Data Transparency : Include raw chromatograms, spectral data, and statistical analyses (e.g., SEM, ANOVA) in supplementary materials .
- Reagent Validation : Use commercial standards (e.g., Fmoc-L-lysine derivatives) as internal controls .
Q. What strategies resolve challenges in detecting this compound in complex biological matrices?
- Methodological Answer :
- Sample Preparation : Deproteinize using acetonitrile precipitation, followed by solid-phase extraction (C18 cartridges) .
- Advanced Chromatography : UPLC with tandem mass spectrometry (MRM mode) for enhanced sensitivity .
- Isotope Labeling : Synthesize deuterated analogs as internal standards to correct for matrix effects .
Methodological Guidance
Q. How to formulate a research question on this compound using the PICOT framework?
- Example :
- Population : Diabetic cardiomyocytes
- Intervention : Treatment with this compound (10 µM)
- Comparison : Untreated cells vs. cells treated with N6-acetyl-L-lysine
- Outcome : Changes in NAD+ levels (measured via fluorometry)
- Time : 24-hour incubation .
Q. What literature review strategies are effective for identifying gaps in N6-acylated lysine research?
- Methodological Answer :
- Database Searches : Use PubMed/Scopus with keywords: “N6-acyllysine,” “post-translational modifications,” “enzyme kinetics.”
- Citation Tracking : Follow references in seminal papers (e.g., EC 2.3.1.285 studies ).
- Gap Analysis : Apply FINER criteria (Feasible, Novel, Ethical, Relevant) to prioritize unanswered questions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
